2-(2,4-dichlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N5O3/c1-9(2)23-12(5-6-19-23)15-21-22-16(26-15)20-14(24)8-25-13-4-3-10(17)7-11(13)18/h3-7,9H,8H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUSTNAWOWLYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into three main components:
- 2,4-Dichlorophenoxy group : Known for its herbicidal properties.
- Pyrazole moiety : Often associated with anti-inflammatory and analgesic effects.
- Oxadiazole ring : Recognized for its diverse biological activities including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For example, a related compound demonstrated effective inhibition against various bacterial strains and fungi, suggesting that the oxadiazole moiety contributes to this activity .
Anticancer Activity
Studies have shown that derivatives of pyrazole and oxadiazole can exhibit cytotoxic effects against cancer cell lines. A study involving similar compounds reported IC50 values indicating potent anticancer activity against human lung adenocarcinoma cells (A549) and other cancer types . The mechanism is thought to involve the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 15.0 |
| Compound B | MCF-7 | 20.5 |
| Target Compound | A549 | TBD |
Anti-inflammatory Effects
The pyrazole component is known for its anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which these compounds may exert therapeutic effects in inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Interaction with Cellular Targets : Docking studies suggest strong interactions with key proteins involved in cell signaling pathways related to proliferation and apoptosis .
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Study on Antimicrobial Activity : A related compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL .
- Anticancer Evaluation : A derivative was tested against multiple cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC3), revealing promising cytotoxic effects with IC50 values ranging from 10 to 25 µM .
- Inflammation Model : In a murine model of inflammation, the compound exhibited a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The presence of the dichlorophenoxy group enhances the bioactivity against various pathogens. For example, compounds similar to 2-(2,4-dichlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide have shown effectiveness against bacterial strains like Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Effects
- Anticancer Potential
Agricultural Applications
- Herbicidal Properties
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that modifications to the structure significantly enhanced their antimicrobial activity against both gram-positive and gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines in macrophage cultures. This suggests a potential role for similar compounds in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key structural and synthetic features of the target compound with similar molecules from the evidence:
Key Observations:
Substituent Effects: The 2,4-dichlorophenoxy group in the target compound may confer higher lipophilicity (logP) compared to mono-chlorinated phenyl analogs (e.g., and ). This could enhance membrane permeability but reduce aqueous solubility.
Heterocyclic Influence :
- The 1,3,4-oxadiazole core (target) is structurally distinct from the thiazole or pyrazole-only systems in other analogs. Oxadiazoles are often associated with improved metabolic stability compared to thiazoles, as seen in and .
Synthetic Challenges :
- The oxadiazole-pyrazole linkage in the target compound may require multi-step synthesis, including cyclization (e.g., via dehydrative cyclization of thiosemicarbazides, as in ) .
Research Findings and Hypotheses
- Kinase Inhibition : Pyrazole-acetamide derivatives ( and ) are frequently explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The isopropyl group in the target compound might modulate selectivity for specific kinase isoforms .
- Metabolic Stability : The oxadiazole ring’s resistance to enzymatic degradation could position the target compound as a longer-acting agent compared to analogs with less stable heterocycles (e.g., thiazoles in ) .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents like DMF or THF to enhance reaction kinetics. For example, DMF facilitates nucleophilic substitution in acetamide synthesis .
- Catalysis : Add potassium carbonate (K₂CO₃) to deprotonate intermediates and accelerate coupling reactions, as demonstrated in analogous acetamide syntheses .
- Temperature Control : Stir at room temperature or under mild reflux (e.g., 0–5°C for sensitive intermediates) to minimize side reactions .
- Purification : Recrystallize from solvent mixtures like pet-ether or ethanol-DMF (2:1) to isolate pure products .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Chromatography : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .
- Spectroscopy : Employ -NMR and -NMR to confirm substituent positions and acetamide backbone integrity. IR spectroscopy validates carbonyl (C=O) and amide (N–H) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy, critical for novel derivatives .
Q. How can researchers address solubility challenges during in vitro assays?
Methodological Answer:
Q. What strategies are effective for minimizing by-products during synthesis?
Methodological Answer:
- Stepwise Addition : Add chloroacetyl chloride dropwise at low temperatures (0–5°C) to control exothermic reactions .
- Stoichiometric Precision : Maintain a 1:1 molar ratio of amine and acylating agents to avoid over-acylation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modified dichlorophenoxy or pyrazole groups (e.g., replacing Cl with F or methyl) to assess electronic effects .
- In Vitro Assays : Test hypoglycemic activity via glucose uptake assays in HepG2 cells or α-glucosidase inhibition, referencing protocols from analogous acetamide derivatives .
Q. What mechanistic insights can be gained from in vitro enzyme inhibition studies?
Methodological Answer:
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., α-glucosidase) .
- Molecular Docking : Perform in silico docking (AutoDock Vina) to identify binding interactions with enzyme active sites, guided by crystallographic data of related oxadiazole-acetamides .
Q. How can contradictions in synthetic yields across studies be resolved?
Methodological Answer:
Q. What protocols are recommended for in vivo toxicity and efficacy studies?
Methodological Answer:
Q. How can researchers evaluate metabolic stability in preclinical studies?
Methodological Answer:
Q. What computational methods are suitable for predicting physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
